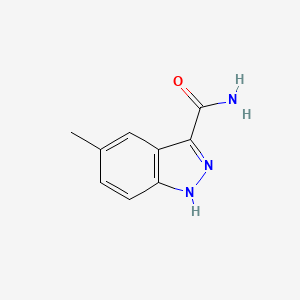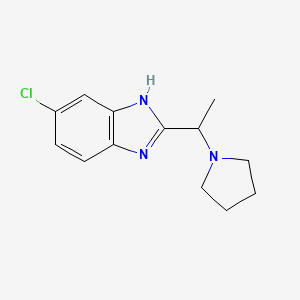![molecular formula C18H18F2N2O2S B7637523 2-(3,4-Difluorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7637523.png)
2-(3,4-Difluorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Difluorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone is a synthetic compound with potential applications in scientific research. This compound is also known as DFPE or T0070907, and it is a selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonist. PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism, and it is also involved in inflammation and cancer. DFPE has been used to study the functions of PPARγ and its potential as a therapeutic target for metabolic disorders and cancer.
Mecanismo De Acción
DFPE is a selective PPARγ antagonist that inhibits the activation of PPARγ and downstream signaling. PPARγ is a nuclear receptor that binds to specific DNA sequences and regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cancer. DFPE binds to the ligand-binding domain of PPARγ and prevents the binding of endogenous ligands, such as fatty acids and prostaglandins. This leads to the inhibition of PPARγ activation and downstream signaling, which can lead to the suppression of adipocyte differentiation, insulin resistance, and inflammation.
Biochemical and Physiological Effects:
DFPE has been shown to have significant biochemical and physiological effects on PPARγ signaling. DFPE inhibits the activation of PPARγ and downstream signaling, which can lead to the suppression of adipocyte differentiation, insulin resistance, and inflammation. DFPE has also been shown to have potential as a therapeutic agent for cancer by inhibiting cancer cell growth and inducing cancer cell differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFPE has several advantages and limitations for lab experiments. One advantage is that it is a selective PPARγ antagonist that can be used to study the functions of PPARγ and its potential as a therapeutic target. DFPE has also been shown to have potential as a therapeutic agent for cancer. However, one limitation is that it may not be suitable for all types of experiments, and it may have off-target effects on other nuclear receptors. Additionally, DFPE may have limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the use of DFPE in scientific research. One direction is to study the effects of DFPE on other nuclear receptors and signaling pathways, and to identify potential off-target effects. Another direction is to investigate the potential of DFPE as a therapeutic agent for metabolic disorders and cancer, and to optimize its pharmacokinetics and bioavailability. Additionally, DFPE could be used in combination with other drugs or therapies to enhance its therapeutic effects and reduce potential side effects.
Métodos De Síntesis
DFPE can be synthesized using a multi-step process that involves the reaction of 3,4-difluorothiophenol with 4-(4-hydroxyphenyl)piperazine, followed by the reaction of the resulting intermediate with ethylbromoacetate and sodium hydride. The product is then purified using column chromatography to obtain DFPE as a white solid.
Aplicaciones Científicas De Investigación
DFPE has been widely used in scientific research to study the functions of PPARγ and its potential as a therapeutic target. PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism, and it is also involved in inflammation and cancer. DFPE has been shown to inhibit PPARγ activation and downstream signaling, which can lead to the suppression of adipocyte differentiation, insulin resistance, and inflammation. DFPE has also been used to study the effects of PPARγ on cancer cell growth and differentiation, and it has been shown to have potential as a therapeutic agent for cancer.
Propiedades
IUPAC Name |
2-(3,4-difluorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2S/c19-16-6-5-15(11-17(16)20)25-12-18(24)22-9-7-21(8-10-22)13-1-3-14(23)4-2-13/h1-6,11,23H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYNBXOWOUFBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=O)CSC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7637452.png)
![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B7637457.png)
![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)


![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)

![5,6-Dimethyl-3-oxo-2-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]pyridazine-4-carbonitrile](/img/structure/B7637487.png)



![[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone](/img/structure/B7637507.png)
![3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B7637524.png)